molecular formula C20H35N3O3 B3966303 3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3966303
M. Wt: 365.5 g/mol
InChI Key: SYDMSWCBHXTKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with the molecular formula C20H35N3O3 It is known for its unique structure, which includes a dicyclohexylamino group and a hydroxypropyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of dicyclohexylamine with a suitable precursor, such as a hydroxypropyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

3-[3-(dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3/c1-20(2)18(25)23(19(26)21-20)14-17(24)13-22(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-17,24H,3-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMSWCBHXTKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN(C2CCCCC2)C3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
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3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
3-[3-(Dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

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